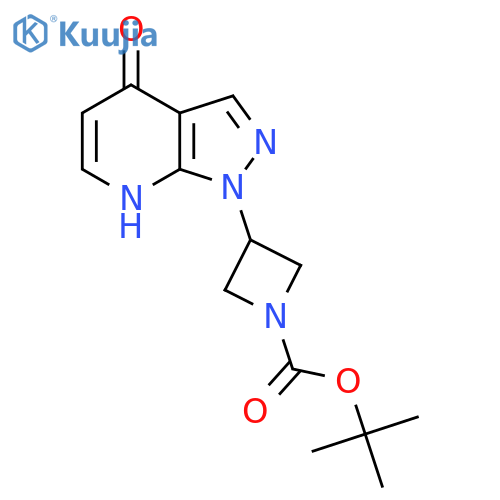

Cas no 2138173-40-5 (tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate)

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate

- tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate

- 2138173-40-5

- EN300-1130576

-

- インチ: 1S/C14H18N4O3/c1-14(2,3)21-13(20)17-7-9(8-17)18-12-10(6-16-18)11(19)4-5-15-12/h4-6,9H,7-8H2,1-3H3,(H,15,19)

- InChIKey: GROWMNRJOXSMKL-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(C1)N1C2=C(C(C=CN2)=O)C=N1)=O

計算された属性

- せいみつぶんしりょう: 290.13789045g/mol

- どういたいしつりょう: 290.13789045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 479

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 76.5Ų

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1130576-1.0g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1130576-10g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1130576-0.05g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1130576-0.25g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1130576-1g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1130576-0.1g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1130576-0.5g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1130576-2.5g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 2.5g |

$2071.0 | 2023-10-26 | |

| Enamine | EN300-1130576-5g |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate |

2138173-40-5 | 95% | 5g |

$3065.0 | 2023-10-26 |

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate (CAS No. 2138173-40-5)

Ter-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate, with the CAS number 2138173-40-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple nitrogen-containing rings in its molecular structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The core structure of this compound features a pyrazolo[3,4-b]pyridine moiety, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. This particular scaffold has been extensively studied for its pharmacological properties, particularly in the context of antimicrobial, anti-inflammatory, and anticancer applications. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to interact with various biological targets, including enzymes and receptors, which makes it an attractive candidate for drug discovery.

In recent years, there has been a surge in research focused on developing new derivatives of pyrazolo[3,4-b]pyridine-based compounds. These derivatives are being explored for their potential to modulate key biological pathways involved in diseases such as cancer and neurodegenerative disorders. The introduction of additional functional groups into the core scaffold can significantly alter its biological activity and pharmacokinetic properties. In the case of tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate, the presence of an azetidine ring and a tert-butyl ester group contributes to its unique chemical profile.

The azetidine ring is a five-membered heterocyclic compound containing two nitrogen atoms. It is known for its ability to mimic certain biological functionalities and can serve as a privileged scaffold in drug design. The tert-butyl ester group at the carboxyl position provides stability to the molecule while also allowing for further derivatization through hydrolysis or enzymatic cleavage. These features make tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate a versatile intermediate in the synthesis of more complex pharmaceutical agents.

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as inhibitors of kinases and other enzymes involved in cancer progression. For instance, modifications to the core scaffold have led to the discovery of compounds that exhibit potent activity against tyrosine kinases, which are crucial targets in oncology. The structural features of tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate, particularly the interaction between the pyrazole ring and the azetidine moiety, may contribute to its binding affinity for such targets.

In addition to its potential as an anti-cancer agent, this compound has also been investigated for its anti-inflammatory properties. Inflammatory processes are implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. The ability of pyrazolo[3,4-b]pyridine derivatives to modulate inflammatory pathways has been demonstrated in preclinical studies. The unique structural arrangement of nitrogen atoms in tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate may play a role in its interaction with inflammatory mediators.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the azetidine ring and the tert-butyl ester group necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled chemists to access complex heterocyclic structures more efficiently than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework.

The pharmacological evaluation of tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl}azetidine-1-carboxylate has revealed promising results in both in vitro and in vivo models. Initial studies have shown that it exhibits moderate activity against certain cancer cell lines without significant toxicity at effective doses. Further research is ongoing to explore its mechanism of action and to identify potential therapeutic applications. The compound's ability to interact with multiple biological targets suggests that it may have broad-spectrum activity against various diseases.

The development of new pharmaceutical agents relies heavily on understanding their interactions with biological systems at a molecular level. Computational methods such as molecular docking and quantum mechanical calculations have become indispensable tools in drug discovery research. These techniques allow researchers to predict how a compound will bind to its target protein or enzyme based on its three-dimensional structure. By leveraging computational chemistry approaches early in the drug development process, researchers can prioritize promising candidates for further experimental validation.

In conclusion,tert-butyl 3-{4-oxyso--{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}-{-}> H,-)-carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl--->carbonyl---> carboxylic acid esters) (CAS No.--->2138173-->40-->5) holds significant promise as a lead compound for further medicinal chemistry exploration. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting diseases such as cancer and inflammation-related disorders.

2138173-40-5 (tert-butyl 3-{4-oxo-1H,4H,7H-pyrazolo3,4-bpyridin-1-yl}azetidine-1-carboxylate) 関連製品

- 24565-03-5(2-Amino-N-(4-anilinophenyl)benzamide)

- 1804718-84-0(3-Amino-5-(chloromethyl)-2-(difluoromethyl)-4-nitropyridine)

- 2228456-87-7(2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-1-amine)

- 898357-77-2(N-(2,2-dimethoxyethyl)-N'-(3-fluorophenyl)ethanediamide)

- 2413846-69-0(rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans)

- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)

- 2248363-20-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate)

- 1207052-34-3(2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide)

- 2172236-24-5(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)

- 1361864-63-2(3-Chloro-4-(2,5-dichlorophenyl)pyridine)